Lipophilicity Differentiation: XLogP3 of the Ethylthio Analog Exceeds That of the Methylthio Congener by 0.3 Log Units
The target compound 2-(4-ethylthiophenyl)isonicotinic acid has a computed XLogP3 of 3.2 [1], whereas the direct methylthio analog 2-(4-methylthiophenyl)isonicotinic acid (CAS 1261906-11-9) has an XLogP3 of 2.9 [2]. Both values were derived using the same XLogP3 algorithm, enabling within-study comparison. The ΔXLogP3 of +0.3 indicates that the ethyl homolog is approximately 2-fold more lipophilic than its methyl counterpart, a difference that can materially affect logD₇.₄, plasma-protein binding, and passive membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-(4-Methylthiophenyl)isonicotinic acid: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.3 (approximately 2-fold higher lipophilicity) |
| Conditions | Computed XLogP3 values from the Kuujia chemical database; identical algorithm and dataset context. |
Why This Matters
For medicinal chemists optimising lead series, a ΔLogP of 0.3 is pharmacologically meaningful and can differentiate compounds in permeability and metabolic stability screens, supporting the selection of the ethylthio analog when higher membrane partitioning is desired.
- [1] Kuujia Chemical Database. CAS No. 1261899-44-8 (2-(4-Ethylthiophenyl)isonicotinic acid). Computed Properties (XLogP3). Accessed 2025. View Source
- [2] Kuujia Chemical Database. CAS No. 1261906-11-9 (2-(4-Methylthiophenyl)isonicotinic acid). Computed Properties (XLogP3). Accessed 2025. View Source
